N-(10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)-1,1,1-trifluoromethanesulfonamide
CAS No.:
Cat. No.: VC13702526
Molecular Formula: C41H33F3NO5PS
Molecular Weight: 739.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C41H33F3NO5PS |
|---|---|
| Molecular Weight | 739.7 g/mol |
| IUPAC Name | N-(10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)-1,1,1-trifluoromethanesulfonamide |
| Standard InChI | InChI=1S/C41H33F3NO5PS/c42-41(43,44)52(47,48)45-51(46)49-39-35(31-19-17-25-9-1-3-11-27(25)21-31)23-29-13-5-7-15-33(29)37(39)38-34-16-8-6-14-30(34)24-36(40(38)50-51)32-20-18-26-10-2-4-12-28(26)22-32/h1-4,9-12,17-24H,5-8,13-16H2,(H,45,46) |
| Standard InChI Key | CWPFQSFVAYFBRG-UHFFFAOYSA-N |
| SMILES | C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=CC7=CC=CC=C7C=C6)NS(=O)(=O)C(F)(F)F)C8=CC9=CC=CC=C9C=C8 |
| Canonical SMILES | C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(=O)(OC3=C(C=C2C1)C6=CC7=CC=CC=C7C=C6)NS(=O)(=O)C(F)(F)F)C8=CC9=CC=CC=C9C=C8 |
Introduction
N-(10,16-dinaphthalen-2-yl-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)-1,1,1-trifluoromethanesulfonamide is a complex organic compound characterized by its intricate molecular structure and diverse functional groups. This compound belongs to a class of phosphorus-containing organic molecules, which are of interest in various scientific fields, including medicinal chemistry and materials science.
Key Structural Features:
-
Phosphapentacyclo Structure: The core of the molecule is a phosphapentacyclo framework, which is a key component of its complex architecture.
-
Naphthalenyl Groups: The presence of naphthalenyl groups contributes to its aromatic character and potential biological activity.
-
Trifluoromethanesulfonamide Moiety: This functional group imparts distinct chemical and physical properties, making it valuable for specific applications.
Synthesis and Preparation Methods
The synthesis of this compound involves multi-step organic synthesis techniques. The process typically begins with the preparation of the core phosphapentacyclo structure, followed by the introduction of the naphthalenyl groups and the trifluoromethanesulfonamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production:
Industrial production may involve scaling up laboratory synthesis methods, utilizing larger reactors, continuous flow systems, and advanced purification techniques like chromatography to ensure the compound meets required specifications.
Mechanism of Action and Biological Activity
The mechanism of action involves interaction with specific molecular targets, such as enzymes, receptors, or proteins, modulating their activity. This can affect pathways like signal transduction, gene expression regulation, or metabolic processes. Compounds with similar structures often demonstrate significant biological activity against targets including cancer cells or bacterial infections.
Applications and Research Findings
This compound is primarily studied for its potential applications in medicinal chemistry and materials science. Its unique structure and functional groups make it of interest for developing new therapeutic agents or materials with specific properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume